molecular formula C12H7N2O6P B14413755 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide CAS No. 84530-53-0

3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide

Cat. No.: B14413755
CAS No.: 84530-53-0
M. Wt: 306.17 g/mol
InChI Key: JHWXDQCGZHYTKU-UHFFFAOYSA-N
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Description

3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is a chemical compound with the molecular formula C12H7N2O6P It is known for its unique structure, which includes a phosphindole core substituted with nitro groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide typically involves the nitration of a benzo[b]phosphindole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the benzo[b]phosphindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro groups to amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 3,7-diamino-5h-benzo[b]phosphindol-5-ol 5-oxide, while substitution reactions can produce a variety of alkyl or acyl derivatives.

Scientific Research Applications

3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3,7-dinitrodibenzophosphole 5-oxide
  • Sodium diphenylphosphinite
  • Sodium 5H-benzo[b]phosphindol-5-olate

Uniqueness

3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide is unique due to its specific substitution pattern and the presence of both nitro and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84530-53-0

Molecular Formula

C12H7N2O6P

Molecular Weight

306.17 g/mol

IUPAC Name

5-hydroxy-3,7-dinitrobenzo[b]phosphindole 5-oxide

InChI

InChI=1S/C12H7N2O6P/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,19,20)

InChI Key

JHWXDQCGZHYTKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])P(=O)(C3=C2C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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